4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyridine compounds can be achieved through various methods. For instance, pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . Another method involves the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace .Molecular Structure Analysis
The molecular structure of pyridine compounds can vary. For example, 4-(Pyridin-2-yl)benzaldehyde has a molecular formula of C12H9NO and an average mass of 183.206 Da . Another compound, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, has a monoclinic crystal structure .Chemical Reactions Analysis
Pyridine compounds can undergo various chemical reactions. For instance, pyrrolidine derivatives can inhibit the myeloid cell leukemia-1 (Mcl-1) protein . Another study showed that whole cells of Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine compounds can vary. For instance, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid has a molecular weight of 242.04 g/mol .Scientific Research Applications
Functionalization Reactions and Theoretical Studies : The conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the formation of different products under varying conditions have been explored. These reactions have been analyzed both experimentally and theoretically, indicating the compound's potential in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure and Computational Study : Derivatives of 1H-pyrazole-3-carboxylic acid, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been synthesized and characterized. These compounds' structures were analyzed through X-ray diffraction and compared to density-functional-theory calculations, demonstrating their significance in structural chemistry (Shen, Huang, Diao, & Lei, 2012).
Coordination Polymers and Crystal Structures : The compound has been used to create coordination polymers with transition metals, exhibiting different structural types. These structures are significant for understanding coordination chemistry and potential applications in material science (Zhao, Chu, Gao, Huang, & Qu, 2014).
Metal-Organic Frameworks (MOFs) : Several metal-organic frameworks based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid have been synthesized. These polymers' structures and properties, including fluorescence and magnetic properties, are of interest for applications in material science and photonics (Cheng et al., 2016).
Synthesis of Novel Compounds and Antiviral Activity : New derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized, with some exhibiting antiviral activity against various viruses, highlighting the compound's potential in pharmaceutical research (Bernardino et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target receptor, leading to changes in the receptor’s activity and subsequent downstream effects .
Biochemical Pathways
If the compound does indeed target the tgf-beta receptor type-1, it could potentially affect the tgf-beta signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed target the tgf-beta receptor type-1, it could potentially influence a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Safety and Hazards
Properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKSEDQRMTXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719215 |
Source
|
Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260765-26-1 |
Source
|
Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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